molecular formula C7H8N2O B1253829 2-Methylnicotinamide CAS No. 58539-65-4

2-Methylnicotinamide

Numéro de catalogue: B1253829
Numéro CAS: 58539-65-4
Poids moléculaire: 136.15 g/mol
Clé InChI: JRYYVMDEUJQWRO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Methylnicotinamide is a pyridinecarboxamide that is nicotinamide substituted by a methyl group at the second carbon position. It is a derivative of nicotinamide, which is a form of vitamin B3. This compound has garnered interest due to its potential biological activities and applications in various fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Methylnicotinamide can be synthesized through several methods. One common method involves the methylation of nicotinamide. This can be achieved by reacting nicotinamide with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetone or dimethylformamide at elevated temperatures.

Another method involves the oxidation of 2-methylpyridine-3-carboxamide using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction conditions include refluxing the mixture in an appropriate solvent like water or acetic acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale methylation reactions using automated reactors. The process is optimized for high yield and purity, often involving continuous flow systems and advanced purification techniques such as crystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

2-Methylnicotinamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-methylpyridine-3-carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: Reduction of this compound can yield 2-methyl-3-aminopyridine using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in water or acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 2-Methylpyridine-3-carboxylic acid.

    Reduction: 2-Methyl-3-aminopyridine.

    Substitution: Depending on the nucleophile, products can vary widely.

Applications De Recherche Scientifique

Chemical Applications

2-Methylnicotinamide serves as a critical building block in the synthesis of more complex molecules. It is utilized in various chemical reactions, including:

  • Oxidation : It can be oxidized to form 2-Methylpyridine-3-carboxylic acid.
  • Reduction : The compound can undergo reduction to yield 2-Methyl-3-aminopyridine.
  • Substitution Reactions : Depending on the nucleophile used, the products can vary widely, allowing for the synthesis of numerous derivatives.

Biological Applications

Research has shown that this compound plays a significant role in cellular metabolism and may act as a biomarker for metabolic disorders. Its biological applications include:

  • Metabolic Regulation : Studies indicate that it influences the NAD/NADH ratio in cells, which is crucial for various metabolic processes. For instance, N1-methylnicotinamide has been shown to decrease this ratio in erythrocytes, potentially affecting energy metabolism and oxidative stress responses .
  • Inflammation and Disease : The compound has been investigated for its anti-inflammatory properties. Derivatives have been found to inhibit IκB kinase β (IKKβ), a key regulator in inflammatory pathways, making them potential candidates for treating inflammatory diseases such as rheumatoid arthritis.

Medicinal Applications

The medicinal potential of this compound is being explored extensively:

  • Neuroprotection : Animal studies suggest that derivatives of this compound can protect against neurotoxicity and improve cognitive functions by reducing neuroinflammation and enhancing brain-derived neurotrophic factor (BDNF) expression .
  • Obesity and Diabetes : Research indicates that serum levels of N1-methylnicotinamide correlate with obesity and type 2 diabetes risk. Increased expression of nicotinamide N-methyltransferase (NNMT) has been linked to insulin resistance, suggesting that this compound could serve as a biomarker for metabolic disturbances .

Industrial Applications

In industrial settings, this compound is used as an intermediate in pharmaceutical production. Its versatility allows it to be incorporated into various formulations aimed at therapeutic applications.

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings
Chemical Synthesis Building block for complex moleculesOxidation and reduction reactions yield various derivatives
Biological Research Metabolic regulationAffects NAD/NADH ratios; potential biomarker for metabolic disorders
Medicinal Chemistry Neuroprotection, anti-inflammatoryProtects against neurotoxicity; inhibits inflammatory pathways
Industrial Use Pharmaceutical intermediatesIntegral in drug formulation processes

Case Studies

  • Neuroprotective Effects :
    • A study demonstrated that 1-methylnicotinamide significantly improved cognitive performance in diabetic rats by reducing neuroinflammatory markers . This suggests potential therapeutic avenues for neurodegenerative diseases.
  • Association with Obesity :
    • In a population study involving over 1,000 participants, serum levels of N1-methylnicotinamide were found to be significantly higher in individuals with obesity and type 2 diabetes. This correlation highlights its potential role as a biomarker for these conditions .
  • Anti-inflammatory Mechanisms :
    • Research on derivatives of this compound showed their efficacy in blocking IKKβ activation, thereby reducing inflammatory cytokine production. This positions them as promising candidates for the treatment of chronic inflammatory diseases.

Mécanisme D'action

The mechanism of action of 2-Methylnicotinamide involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes involved in cellular metabolism, such as nicotinamide N-methyltransferase. This enzyme catalyzes the methylation of nicotinamide, leading to the production of this compound. The compound also influences oxidative stress pathways and has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Comparaison Avec Des Composés Similaires

Similar Compounds

    1-Methylnicotinamide: Another methylated derivative of nicotinamide, known for its anti-inflammatory and vasoprotective properties.

    Nicotinamide: The parent compound, widely used as a vitamin supplement and in skincare products.

    Nicotinic Acid: Another form of vitamin B3, used to treat pellagra and hyperlipidemia.

Uniqueness

2-Methylnicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike 1-Methylnicotinamide, which is primarily known for its cardiovascular benefits, this compound has shown potential in modulating metabolic pathways and reducing oxidative stress. This makes it a compound of interest for developing new therapeutic agents.

Activité Biologique

Introduction

2-Methylnicotinamide (MNA) is a metabolite of nicotinamide, gaining attention for its diverse biological activities, particularly in cardiovascular and immune responses. This article explores the biological activity of MNA based on recent studies, presenting findings on its mechanisms, effects on various biological systems, and potential therapeutic applications.

Anti-Thrombotic Activity

MNA has been shown to exhibit significant anti-thrombotic properties in vivo. Research indicates that MNA induces a dose-dependent thrombolytic response in various rat models. Specifically, it enhances the production of prostacyclin (PGI2), which plays a crucial role in inhibiting platelet aggregation and promoting vasodilation. The mechanism involves the activation of cyclooxygenase-2 (COX-2), leading to increased levels of 6-keto-PGF1α in the bloodstream .

Table 1: Summary of MNA's Anti-Thrombotic Effects

Study TypeDose Range (mg/kg)Key Findings
Normotensive Rats3-100Dose-dependent thrombolysis
Renovascular Hypertensive Rats3-30Reduced arterial thrombosis
Venous Thrombosis ModelN/ANo effect observed

Immune Modulation

MNA also plays a role in immune modulation . It has been identified as an immune regulatory metabolite that can influence T cell activity. In vitro studies show that MNA induces up-regulation of tumor necrosis factor-alpha (TNFα) while suppressing interferon-gamma (IFN-γ) production in CD4+ T cells. This suggests a potential role for MNA in modulating immune responses, particularly in cancer therapy .

Table 2: Immune Response Modulation by MNA

Immune Cell TypeEffect of MNAMechanism
CD4+ T CellsIncreased TNFαUp-regulation
CD8+ T CellsDecreased IFN-γSuppression

Metabolic Disorders

Recent studies have linked MNA levels to metabolic disorders such as type 2 diabetes and insulin resistance. Elevated expression of nicotinamide-N-methyltransferase (NNMT), which converts nicotinamide to MNA, has been observed in individuals with type 2 diabetes. This correlation suggests that MNA may serve as a biomarker for insulin sensitivity and metabolic health .

Case Study: Insulin Resistance and NNMT Expression

A study involving patients undergoing surgical procedures revealed significantly higher NNMT expression and plasma MNA concentrations in those with type 2 diabetes compared to healthy controls. Interventions aimed at improving insulin sensitivity, such as exercise and bariatric surgery, resulted in decreased NNMT expression and plasma MNA levels .

Inflammatory Responses

MNA's anti-inflammatory effects have also been documented. It has been shown to reduce the production of reactive oxygen species (ROS) and other inflammatory mediators in macrophages without significantly affecting cytokine production. This suggests that MNA may exert its anti-inflammatory effects primarily through vascular endothelium interactions rather than direct immune cell suppression .

Propriétés

IUPAC Name

2-methylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-5-6(7(8)10)3-2-4-9-5/h2-4H,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRYYVMDEUJQWRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80482082
Record name 2-methylnicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Methylnicotinamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0059711
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

58539-65-4
Record name 2-Methyl-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58539-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylnicotinamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058539654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-methylnicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHYLNICOTINAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ELT7L45NHX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Methylnicotinamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0059711
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

To a stirred mixture of 2-methylnicotinic acid (15.0 g, 0.111 mol) and 1,1'-carbonyldiimidazole (36.0 g, 0.222 mol) was added 300 mL of methylene chloride dropwise. The reaction mixture was stirred at room temperature overnight. Ammonia gas was distilled into the reaction mixture for 30 minutes using a dry ice condenser and the mixture was stirred at room temperature for an additional hour. Solvent was removed under vacuum and the residue was dissolved with 500 mL of acetonitrile. The solution was concentrated to half volume at low temperature and the product precipitated out as white solid. The crude mixture was recrystallized from ethanol/ether to give 11.5 g of 2-methylnicotinamide as a colorless crystal (76%): mp 160°-163° C. Anal. Calc'd. For C7H8N2O: C, 61.75, H, 5.92, N, 20.57. Found: C, 61.44, H, 6.14, N, 20.66.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

6-chloro-N-(4-chloro-3-(3-chlorobenzamido)phenyl)-2-methylnicotinamide (0.16 mmol) was used in general procedure 3 with 1-acetylpiperazine (0.83 mmol). The product was purified by RP-HPLC to give 6-(4-acetylpiperazin-1-yl)-N-(4-chloro-3-(3-chlorobenzamido)phenyl))phenyl)-2-methylnicotinamide. MS (Q1) 526.1 (M)+
Name
6-chloro-N-(4-chloro-3-(3-chlorobenzamido)phenyl)-2-methylnicotinamide
Quantity
0.16 mmol
Type
reactant
Reaction Step One
Quantity
0.83 mmol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

6-chloro-N-(4-chloro-3-(4-fluorobenzamido)phenyl)-2-methylnicotinamide (0.15 mmol) was used in general procedure 3 with cis-2,6-dimethylpiperazine (0.77 mmol). The product was purified by RP-HPLC to give N-(4-fluorobenzamido)phenyl))-6-(3S-,5R)-3-5-dimethylpiperazine-1-yl)-2-methylnicotinamide. MS (Q1) 496.0 (M)+
Name
6-chloro-N-(4-chloro-3-(4-fluorobenzamido)phenyl)-2-methylnicotinamide
Quantity
0.15 mmol
Type
reactant
Reaction Step One
Name
cis-2,6-dimethylpiperazine
Quantity
0.77 mmol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

N-(3-benzamido-4-chlorophenyl)-6-chloro-2-methylnicotinamide (0.15 mmol) was used in general procedure 3 with cis-2,6-dimethylpiperazine (0.77 mmol). The product was purified by RP-HPLC to give N-(3-benzamido-4-chlorophenyl)-6-(3S-,5R)-3-5-dimethylpiperazine-1-yl)-2-methyl-nicotinamide. MS (Q1) 464.0 (M)+
Name
N-(3-benzamido-4-chlorophenyl)-6-chloro-2-methylnicotinamide
Quantity
0.15 mmol
Type
reactant
Reaction Step One
Name
cis-2,6-dimethylpiperazine
Quantity
0.77 mmol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

6-chloro-N-(4-chloro-3-(3-chlorobenzamido)phenyl)-2-methylnicotinamide (0.14 mmol) was used in general procedure 3 with cis-2,6-dimethylpiperazine (0.70 mmol). The product was purified by RP-HPLC to give N-(4-chloro-3-(3-chlorobenzamido)phenyl))-6-(3S,5R)-3-5-dimethylpiperazine-1-yl)-2-methylnicotinamide. MS (Q1) 512.0 (M)+
Name
6-chloro-N-(4-chloro-3-(3-chlorobenzamido)phenyl)-2-methylnicotinamide
Quantity
0.14 mmol
Type
reactant
Reaction Step One
Name
cis-2,6-dimethylpiperazine
Quantity
0.7 mmol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylnicotinamide
Reactant of Route 2
2-Methylnicotinamide
Reactant of Route 3
2-Methylnicotinamide
Reactant of Route 4
2-Methylnicotinamide
Reactant of Route 5
2-Methylnicotinamide
Reactant of Route 6
2-Methylnicotinamide
Customer
Q & A

Q1: What is the mechanism of action for 2-methylnicotinamide derivatives as anti-inflammatory agents?

A1: Research suggests that certain derivatives of this compound, such as N-(6-chloro-7-methoxy-9H-β-carbolin-8-yl)-2-methylnicotinamide (ML120B), act as potent and selective inhibitors of IκB kinase β (IKKβ). [, , ] IKKβ is a key regulator of the NF-κB pathway, which plays a crucial role in inflammation. By inhibiting IKKβ, these compounds block the activation of NF-κB, thereby reducing the production of inflammatory cytokines and other mediators. [, , ] This mechanism makes them potential therapeutic candidates for inflammatory diseases like rheumatoid arthritis. [, ]

Q2: Beyond anti-inflammatory activity, what other therapeutic potential do this compound derivatives show?

A2: Studies indicate that IKKβ inhibition by this compound derivatives like ML120B can also influence cellular growth processes. [] Research has shown that ML120B can reduce the phosphorylation of TSC1 (tuberous sclerosis complex 1) by IKKβ in vascular smooth muscle cells. [] This inhibition subsequently affects downstream targets of the mammalian target of rapamycin complex 1 (mTORC1) pathway, ultimately leading to a decrease in protein synthesis. [] This mechanism suggests a potential therapeutic application for these compounds in conditions involving excessive cell growth, such as cardiovascular diseases. []

Q3: Have any structural modifications been explored for this compound, and how do they impact its activity?

A3: Yes, various structural modifications have been investigated. For example, researchers synthesized methylene-bridged cyclic nucleoside analogs of nicotinamide riboside incorporating the this compound moiety. [] Additionally, studies have explored the synthesis and biological activity of arylamides of 2-methylnicotinic acid. [] While the specific impact of these modifications on activity requires further investigation, they represent efforts to explore structure-activity relationships and potentially enhance desired effects. [, ]

Q4: Are there any in vivo studies supporting the therapeutic potential of this compound derivatives?

A4: Yes, preclinical studies using a rat model of rheumatoid arthritis demonstrated that oral administration of ML120B effectively reduced joint inflammation and protected against bone and cartilage destruction. [, ] This protective effect was linked to a decrease in NF-κB activity within the arthritic joints. [, ] These findings suggest that IKKβ inhibition by this compound derivatives holds promise for treating both the inflammatory and destructive aspects of rheumatoid arthritis. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.